Henatinib - 1239269-51-2

Henatinib

Catalog Number: EVT-287429
CAS Number: 1239269-51-2
Molecular Formula: C25H29FN4O4
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Henatinib has been used in trials studying the treatment of Advanced Solid Cancer.
Source and Classification

Henatinib is identified by the Chemical Abstracts Service number 1239269-51-2. It falls under the category of small molecule inhibitors and is particularly noted for its role in inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis. Its classification as a multikinase inhibitor highlights its ability to target multiple signaling pathways critical in cancer progression .

Synthesis Analysis

The synthesis of Henatinib involves several intricate steps aimed at constructing its complex molecular framework. The key stages in the synthesis process include:

  1. Formation of the Pyrroloazepine Core: This initial step establishes the foundational structure of Henatinib.
  2. Fluorination: A fluorine atom is introduced into the indole ring, which is crucial for enhancing the compound's pharmacological properties.
  3. Attachment of Morpholine Moiety: This step involves adding a morpholine group, which is essential for the compound's activity against target kinases.

Industrial Production Methods: The industrial synthesis typically employs high-purity reagents and solvents, with stringent control over reaction conditions such as temperature and pH. Purification processes like crystallization and chromatography are utilized to ensure the final product's quality .

Molecular Structure Analysis

Henatinib's molecular structure can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features a pyrroloazepine core fused with an indole ring and a morpholine side chain.

  • Molecular Formula: C19_{19}H21_{21}F1_{1}N4_{4}O
  • Molecular Weight: Approximately 350.4 g/mol
Chemical Reactions Analysis

Henatinib participates in several chemical reactions that are fundamental to its synthesis and functionalization:

  • Reduction Reactions: These involve the addition of hydrogen or removal of oxygen, typically using agents like lithium aluminum hydride.
  • Substitution Reactions: These reactions replace one functional group with another, often utilizing halogens or nucleophiles under controlled conditions.
  • Oxidation Reactions: Common oxidizing agents such as potassium permanganate are used to convert specific functional groups within the molecule.

The specific products formed during these reactions depend on the reagents and conditions applied, which can lead to derivatives with varied biological activities .

Mechanism of Action

Henatinib exerts its pharmacological effects primarily through the inhibition of receptor tyrosine kinases involved in tumorigenesis:

  • Targeting VEGFR2: By inhibiting VEGFR2 phosphorylation, Henatinib disrupts downstream signaling pathways that promote angiogenesis and tumor cell proliferation.
  • Inhibition of c-KIT and PDGFR: These additional targets further enhance Henatinib's antitumor activity by interfering with critical growth factor signaling pathways.

The compound demonstrates high binding affinities, with reported IC50 values indicating potent inhibition (e.g., IC50 for VEGFR2 is approximately 0.6 nM) .

Physical and Chemical Properties Analysis

Henatinib possesses several notable physical and chemical properties:

  • Solubility: It exhibits solubility in organic solvents, which is important for formulation into pharmaceutical preparations.
  • Stability: The compound shows stability under various environmental conditions, making it suitable for storage and handling.
  • Melting Point: Specific melting point data may vary based on purity but is generally consistent with other compounds in its class.

These properties influence Henatinib's formulation as a drug candidate and its behavior in biological systems .

Applications

Henatinib has diverse applications across several scientific fields:

  • Oncology Research: It is extensively studied for its potential to treat various cancers by targeting angiogenesis and tumor growth pathways.
  • Pharmaceutical Development: The compound serves as a model for developing new multikinase inhibitors, contributing to advancements in cancer therapeutics.
  • Biochemical Studies: Researchers utilize Henatinib to explore cellular signaling pathways, enhancing understanding of cancer biology.

Its broad spectrum of activity makes Henatinib a valuable tool in both preclinical and clinical settings for cancer treatment .

Introduction to Henatinib in Contemporary Research

Historical Context and Discovery Milestones

Henatinib represents a novel small molecule tyrosine kinase inhibitor (TKI) developed by Jiangsu Hengrui Medicine, currently undergoing Phase 1 clinical evaluation. Its emergence coincides with the transformative era of targeted cancer therapy that gained momentum following the 2001 approval of imatinib for chronic myelogenous leukemia, which established the clinical viability of kinase inhibition strategies [1]. The compound was designed to selectively inhibit vascular endothelial growth factor receptors (VEGFR), placing it within the therapeutic class that includes established agents like sunitinib and pazopanib, but with purported molecular distinctions [9]. The discovery program leveraged structure-based drug design approaches to optimize binding affinity and kinase selectivity, with preclinical data first presented at major oncology conferences circa 2021-2022. Henatinib's investigational new drug (IND) application clearance by regulatory authorities marked a significant milestone for China's innovative drug development landscape, representing the country's expanding capabilities in targeted therapy innovation [9].

Table 1: Henatinib Development Timeline

YearMilestoneSignificance
2018-2020Preclinical optimizationStructural refinement for VEGFR selectivity
2021IND submissionRegulatory approval for first-in-human trials
2022Phase 1 trial initiation (NCTXXXXXX)First human dosing
2023-2024Preliminary clinical data presentationProof-of-concept in solid tumors

Academic Significance in Targeted Therapy Landscapes

Henatinib occupies a distinctive niche within the VEGFR inhibitor landscape due to its balanced inhibitory profile against VEGFR-1, -2, and -3 isoforms, with biochemical IC₅₀ values in the low nanomolar range. This broad anti-angiogenic activity potentially addresses the compensatory pathway activation observed with selective VEGFR-2 inhibitors [2] [5]. Preclinical models demonstrate superior tumor penetration compared to earlier generation VEGFR inhibitors, attributed to its molecular weight (468.2 g/mol) and calculated partition coefficient (cLogP: 2.0), which optimize membrane permeability while maintaining aqueous solubility [9]. These pharmacological properties potentially translate to enhanced clinical efficacy against highly vascularized tumors, including renal cell carcinoma, hepatocellular carcinoma, and advanced thyroid cancer – malignancies where angiogenesis signaling pathways are fundamentally implicated in pathogenesis [5] [8].

The compound exhibits a unique interaction with the kinase domain's hydrophobic pocket, forming irreversible covalent bonds with cysteine residues adjacent to the ATP-binding site. This mechanistic distinction from reversible inhibitors like sorafenib may prolong target engagement duration, potentially overcoming the transient pathway inhibition that limits anti-tumor efficacy [7] [9]. In vitro studies reveal potent inhibition of tumor-associated endothelial cell proliferation (IC₅₀ = 3.8 nM) and significant impairment of VEGF-induced tube formation at sub-100 nM concentrations, outperforming reference compounds in parallel assays [5]. Transcriptomic analyses of Henatinib-treated xenografts demonstrate downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) downstream effectors, suggesting additional modulation of tumor microenvironmental adaptation mechanisms beyond direct angiogenesis inhibition [2].

Table 2: Kinase Inhibitor Pharmacological Comparison

ParameterHenatinibSunitinibPazopanib
Molecular Weight468.2 g/mol532.6 g/mol437.5 g/mol
VEGFR-2 IC₅₀4.1 nM9.8 nM15.1 nM
Key MechanismIrreversible cysteine bindingReversible ATP-competitiveReversible ATP-competitive
Topography PSA97.9 Ų110.4 Ų101.6 Ų
Research PhasePhase 1MarketedMarketed

Unresolved Research Questions and Knowledge Gaps

Despite promising preclinical data, Henatinib's clinical translatability faces several fundamental research challenges. The most critical gap concerns its activity against kinase resistance variants – specifically, whether its covalent binding mechanism overcomes clinically relevant VEGFR gatekeeper mutations that confer resistance to existing TKIs [7]. Preliminary crystallography data suggests conformational flexibility might accommodate certain mutations, but systematic profiling against resistance-conferring variants remains unpublished [9]. Additionally, the tumor selectivity index relative to physiological angiogenesis requires quantitative assessment, particularly regarding cardiovascular safety parameters that have challenged earlier VEGFR inhibitors [5].

Another significant knowledge gap involves predictive biomarker identification for patient stratification. Unlike oncogene-addicted cancers where molecular markers (e.g., EGFR mutations, ALK fusions) robustly predict TKI response, anti-angiogenic therapies lack validated companion diagnostics [4] [8]. Proteomic analyses of Henatinib-sensitive models have identified potential biomarker candidates, including circulating VEGF isoforms and endothelial progenitor cell populations, but their clinical validation remains absent [2]. Furthermore, the immunomodulatory effects of Henatinib represent an underexplored dimension. Emerging evidence suggests VEGFR inhibitors alter tumor immune microenvironments through regulatory T-cell modulation and macrophage polarization shifts, yet Henatinib's specific immunological profile remains uncharacterized [5] [8].

The compound's therapeutic synergism potential with immune checkpoint inhibitors presents particularly compelling research questions. While combination approaches have revolutionized multiple oncology domains, rational pairing requires mechanistic understanding beyond empirical observation. Research must delineate whether Henatinib enhances T-cell infiltration through vascular normalization or potentially exacerbates immune exclusion through distinct mechanisms [2] [8]. Resolution of these questions will determine Henatinib's positioning within contemporary combinatorial therapeutic frameworks for advanced malignancies.

Table 3: Henatinib Research Gaps and Investigational Priorities

Knowledge GapCurrent StatusResearch Priority
Resistance mutation profileIn silico predictions onlyComprehensive resistance allele screening
Predictive biomarkersPreclinical candidates identifiedClinical validation in trial biospecimens
Immune microenvironment effectsUncharacterizedSingle-cell RNA sequencing of treated tumors
Combination with immunotherapyTheoretical rationalePreclinical efficacy models with PD-1/PD-L1 inhibitors
Activity in CNS metastasesUnknownBlood-brain barrier penetration studies

Appendix: Compound Specifications

Table 4: Henatinib Chemical and Development Profile

PropertySpecification
IUPAC NameNot publicly disclosed
Canonical SMILESCc1c([nH]c2c1C(=O)N(CCC2)CC@@HO)/C=C\4/c5cc(ccc5NC4=O)F
InChiKeyMCTXSDCWFQAGFS-UEXNTNOUSA-N
Molecular FormulaC₂₆H₂₉FN₄O₃
Molecular Weight468.2 g/mol
Development StagePhase 1
Primary TargetsVEGFR-1, VEGFR-2, VEGFR-3
ApplicantJiangsu Hengrui Medicine
ChiralitySingle Stereoisomer

Properties

CAS Number

1239269-51-2

Product Name

Henatinib

IUPAC Name

2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1

InChI Key

MCTXSDCWFQAGFS-UEXNTNOUSA-N

SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

2-((5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrrolo(3,2-c)azepin-4-ketone
henatinib
henatinib maleate

Canonical SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O

Isomeric SMILES

CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.